1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2248287-53-6
VCID: VC12015294
InChI: InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2
SMILES: C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate

CAS No.: 2248287-53-6

Cat. No.: VC12015294

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate - 2248287-53-6

Specification

CAS No. 2248287-53-6
Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name (1,3-dioxoisoindol-2-yl) oxane-3-carboxylate
Standard InChI InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2
Standard InChI Key YDWHLMZVWNLQJJ-UHFFFAOYSA-N
SMILES C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule consists of two primary components:

  • Isoindole-1,3-dione: A bicyclic system with two ketone groups at positions 1 and 3, contributing to electrophilic reactivity .

  • Oxane-3-carboxylate: A tetrahydropyran ring substituted with a carboxylate ester at position 3, enhancing solubility in polar organic solvents .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC14H13NO5\text{C}_{14}\text{H}_{13}\text{NO}_5
Molecular Weight275.26 g/mol
SMILESC1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O\text{C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O}
InChI KeyYDWHLMZVWNLQJJ-UHFFFAOYSA-N

Synthesis and Optimization

Reported Synthetic Routes

The compound is typically synthesized via a one-pot condensation reaction:

  • Reactants: 3-Aminobenzonitrile and phthalic anhydride in 1,4-dioxane .

  • Conditions: Reflux under Dean-Stark trap for 16 hours to facilitate imide formation and azeotropic water removal .

  • Yield: 1.6 g (56% yield after purification via silica gel chromatography) .

Critical Parameters

  • Solvent Choice: 1,4-Dioxane optimizes reaction efficiency due to its high boiling point (101°C) and compatibility with anhydrous conditions .

  • Catalyst: Triethylamine or dimethylaminopyridine (DMAP) accelerates nucleophilic acyl substitution .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Heparanase Inhibition: Structural analogues (e.g., 2-[4-propylamino-5-(5-(4-chloro)phenyl-benzoxazol-2-yl)phenyl] derivatives) show IC50_{50} values of 200–500 nM, suppressing tumor angiogenesis .

  • PDE4/TNF-α Modulation: Patent literature highlights isoindoline derivatives as regulators of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), implicating anti-inflammatory applications .

Applications in Drug Development

Preclinical Candidates

  • Antiangiogenic Agents: Derivatives reduce endothelial cell proliferation by 40–60% at 10 µM concentrations .

  • RSK2 Inhibition: Chinese patent CN102688232B identifies isoindole-1,3-dione derivatives as ribosomal S6 kinase 2 (RSK2) inhibitors for oncology .

Formulation Strategies

ParameterRecommendationRationale
SolubilityPEG 400/water (1:1)Enhances bioavailability of lipophilic esters
StabilitypH 6.0–7.4 buffersPrevents ester hydrolysis

Future Perspectives

  • Structure-Activity Relationships (SAR): Modifications at the oxane carboxylate position could optimize target selectivity .

  • In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess absorption and metabolism .

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